molecular formula C26H28N6O4 B2366256 4-allyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207043-57-9

4-allyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2366256
CAS RN: 1207043-57-9
M. Wt: 488.548
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28N6O4 and its molecular weight is 488.548. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Acute Toxicity Prediction

  • A study aimed at modeling the virtual library of triazoloquinazoline derivatives, including compounds similar to the queried chemical, focused on predicting their biological activity spectrum and acute toxicity. This research identified potential antineurotic activity, making them candidates for treating male reproductive and erectile dysfunction. The compounds were classified as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial Properties

  • Another study on related triazoloquinazoline derivatives highlighted their synthesis and antimicrobial evaluation. Although not directly about the specific compound , this research contributes to understanding the potential antimicrobial properties of similar compounds (El‐Kazak & Ibrahim, 2013).

Synthesis and Characterization Techniques

  • Research into the synthesis of various triazoloquinazolines provides insight into the chemical processes and characterization techniques relevant to compounds like the one . This includes studies on their molecular structures, confirming them via techniques like NMR and X-ray diffraction (Chern et al., 1988).

Novel Synthesis Pathways and Biological Evaluation

  • Studies also cover the design, synthesis, and biological evaluation of new triazoloquinazoline derivatives, offering insights into potential biological activities such as antioxidant and antibacterial properties. These findings are significant for exploring new pharmacological applications, including anti-inflammatory, anticancer, and antidepressant activities (Gadhave & Kuchekar, 2020).

Structural Analysis and Potential Applications

  • Detailed structural analysis of similar compounds, including DFT calculation, Hirshfeld analysis, and crystal structure studies, provide a comprehensive understanding of the molecular and supramolecular structures. This research is crucial for predicting the properties and potential applications of these compounds (Abuelizz et al., 2021).

properties

IUPAC Name

1,5-dioxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]-N-propan-2-yl-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c1-4-14-30-24(35)20-11-10-19(23(34)28-17(2)3)15-21(20)32-25(30)29-31(26(32)36)16-22(33)27-13-12-18-8-6-5-7-9-18/h4-11,15,17H,1,12-14,16H2,2-3H3,(H,27,33)(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKSGZMQMIKBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCCC4=CC=CC=C4)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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